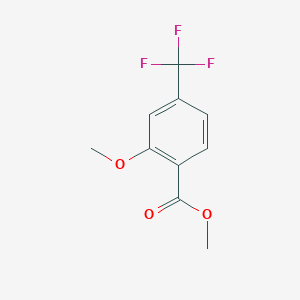

Methyl 2-methoxy-4-(trifluoromethyl)benzoate

Overview

Description

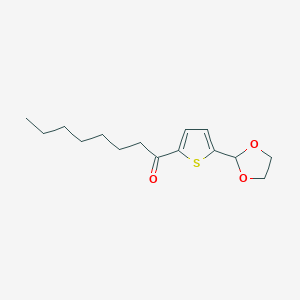

“Methyl 2-methoxy-4-(trifluoromethyl)benzoate” is a chemical compound. It is an ester, which is a class of compounds produced by the reaction between carboxylic acids and alcohols .

Physical And Chemical Properties Analysis

“this compound” is described as a clear colorless to very pale yellow liquid . Its boiling point is 94-95 °C/21 mmHg, and its melting point is 13-14 °C . The density is 1.268 g/mL at 25 °C .Scientific Research Applications

Photophysical Properties

Methyl 2-methoxy-4-(trifluoromethyl)benzoate has been studied for its unique luminescence properties, particularly in different solvents. Kim et al. (2021) synthesized derivatives of methyl benzoate and found that substituting methoxy and cyano groups resulted in distinctive luminescence characteristics. These properties are significant in understanding solvatochromic effects and enhancing quantum yields in photophysical applications (Kim et al., 2021).

Organic Synthesis

In the field of organic synthesis, this compound is utilized as a reactive intermediate. For instance, Al-Radhi et al. (1971) explored its role in nucleophilic displacement reactions in carbohydrate chemistry. These reactions demonstrate the compound's utility in creating complex organic structures and investigating reaction mechanisms (Al-Radhi et al., 1971).

Photopolymerization Studies

This compound is also involved in photopolymerization studies. Avci et al. (1996) synthesized various benzoate ester derivatives and examined their rapid photopolymerization properties. These studies are crucial for developing new materials with specific photoreactive characteristics (Avci et al., 1996).

Process Optimization in Pharmaceuticals

In pharmaceutical manufacturing, this compound plays a role as an intermediate. Xu et al. (2018) optimized the synthesis process of a related compound, methyl 2-methoxy-5-aminosulfonyl benzoate, highlighting its importance in efficient pharmaceutical production (Xu et al., 2018).

In Situ Catalytic Studies

The compound has been used in studies involving catalysis. King and Strojny (1982) investigated the reduction of methyl benzoate on yttrium oxide, providing insights into catalytic processes and surface interactions (King & Strojny, 1982).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body .

Mode of Action

It’s known that the compound can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of its targets, leading to changes in cellular processes.

Biochemical Pathways

The compound’s ability to undergo reactions at the benzylic position suggests that it may influence a variety of biochemical pathways, particularly those involving oxidation and reduction reactions .

Pharmacokinetics

As an ester, it’s likely that the compound is metabolized in the body through ester hydrolysis, a common metabolic pathway for esters . This process could impact the compound’s bioavailability.

Result of Action

Based on its chemical structure and reactivity, it’s plausible that the compound could influence a variety of cellular processes, particularly those involving oxidation and reduction reactions .

properties

IUPAC Name |

methyl 2-methoxy-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-15-8-5-6(10(11,12)13)3-4-7(8)9(14)16-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQJONCSBFGWAGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(F)(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646100 | |

| Record name | Methyl 2-methoxy-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

286441-66-5 | |

| Record name | Methyl 2-methoxy-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

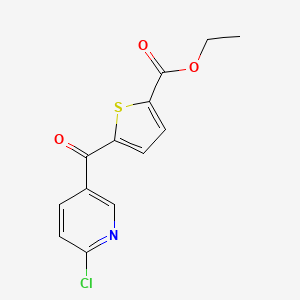

![3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1613914.png)